
Potassium 4-((4-fluorophenoxy)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-((4-fluorophenoxy)methyl)benzoate is a chemical compound with the molecular formula C14H10FKO3 and a molecular weight of 284.32 g/molThis compound is used primarily as a research chemical and is known for its fluorinated aromatic structure, which makes it a valuable building block in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-((4-fluorophenoxy)methyl)benzoate typically involves the reaction of 4-[(4-fluorophenoxy)methyl]benzoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the benzoic acid derivative is neutralized by the potassium hydroxide to form the potassium salt.
Industrial Production Methods
The process would likely involve the use of industrial reactors and purification systems to ensure high purity and yield.
化学反応の分析
Types of Reactions
Potassium 4-((4-fluorophenoxy)methyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoate moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the benzoate moiety .
科学的研究の応用
Potassium 4-((4-fluorophenoxy)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated aromatic compounds and their interactions with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that interact with specific molecular targets.
Industry: Used in the production of specialty chemicals and materials that require fluorinated aromatic structures.
作用機序
The mechanism of action of Potassium 4-((4-fluorophenoxy)methyl)benzoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, the fluorinated aromatic structure can interact with enzymes or receptors, potentially altering their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-[(4-chlorophenoxy)methyl]benzoate
- 4-[(4-bromophenoxy)methyl]benzoate
- 4-[(4-methylphenoxy)methyl]benzoate
Uniqueness
Potassium 4-((4-fluorophenoxy)methyl)benzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s interactions in biological systems, making it a valuable tool in research.
特性
IUPAC Name |
potassium;4-[(4-fluorophenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3.K/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17;/h1-8H,9H2,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBKLYYHVXZNTH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FKO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Phenyl-2-[1-(pyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2802612.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2802615.png)
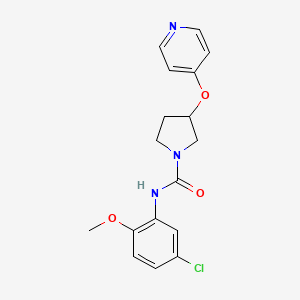
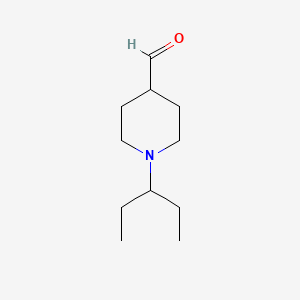

![ethyl 5-(2-chlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2802619.png)
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride](/img/structure/B2802622.png)
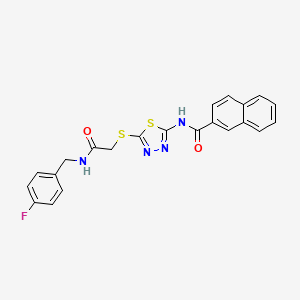
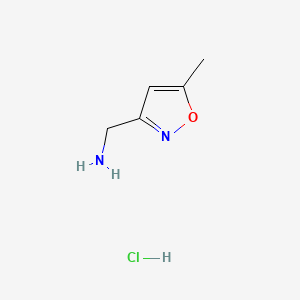
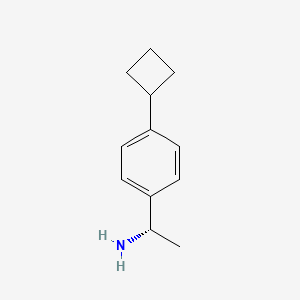
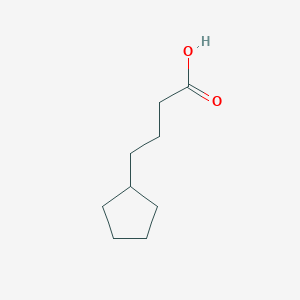
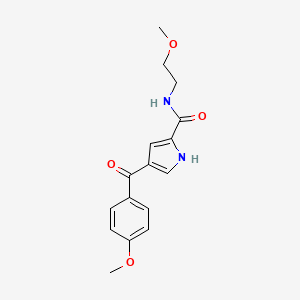
![2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2802631.png)
